(2S)-2-[({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)amino]propanoic acid
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Overview
Description
(2S)-2-[({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)amino]propanoic acid is a compound that features an indole ring, which is a common structural motif in many biologically active molecules
Preparation Methods
The synthesis of (2S)-2-[({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)amino]propanoic acid can be achieved through several methods. One common approach involves the reaction between tryptamine and a suitable carboxylic acid derivative using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent . This method allows for the formation of an amide bond, which is a key feature of the compound.
Chemical Reactions Analysis
(2S)-2-[({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The indole ring can participate in substitution reactions, leading to the formation of various substituted derivatives
Common reagents used in these reactions include palladium catalysts for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S)-2-[({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)amino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the biological activity of indole derivatives.
Mechanism of Action
The mechanism of action of (2S)-2-[({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)amino]propanoic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, leading to different biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
(2S)-2-[({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)amino]propanoic acid can be compared with other similar compounds such as:
- (2S)-2-[(2-hydroxypropyl)amino]-3-(1H-indol-3-yl)propanoic acid
- (2S)-2-(1H-indol-3-yl)hexanoic acid
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
(2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-9(13(18)19)17-14(20)15-7-6-10-8-16-12-5-3-2-4-11(10)12/h2-5,8-9,16H,6-7H2,1H3,(H,18,19)(H2,15,17,20)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPUFHZPLIUBJJ-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)NCCC1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)NCCC1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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